molecular formula C14H11F3O4S B1625314 1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene CAS No. 286844-91-5

1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene

Cat. No. B1625314
CAS RN: 286844-91-5
M. Wt: 332.3 g/mol
InChI Key: PXTXILSHMIAKDR-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene, also known as 1-(4-TFMPP-MSB), is an organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a building block in the development of pharmaceuticals, agrochemicals, and other materials. The compound has also been studied for its biochemical and physiological effects in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

Direct and Mild Formylation Method : A study introduced a silver trifluoromethanesulfonate (AgOTf)-promoted direct and mild formylation of benzenes, utilizing dichloromethyl methyl ether and AgOTf. This method formylated various substituted benzenes under low-temperature conditions without affecting the protecting groups on the phenolic hydroxyl group (Ohsawa, Yoshida, & Doi, 2013).

Polymer Synthesis for Fuel Cell Applications : Another research focused on the synthesis of new locally and densely sulfonated poly(ether sulfone)s for fuel cell applications. This was achieved through the nucleophilic substitution of 4,4′-dichlorodiphenylsulfone, followed by sulfonation using chlorosulfonic acid, resulting in polymers that formed tough, flexible, and transparent membranes (Matsumoto, Higashihara, & Ueda, 2009).

Advanced Materials and Applications

Proton Exchange Membrane Development : The research on locally and densely sulfonated poly(ether sulfone)s extended to their application as proton exchange membranes in fuel cells, demonstrating the polymers' ability to facilitate efficient proton conduction and offering a promising approach for the development of high-performance fuel cell membranes (Matsumoto, Higashihara, & Ueda, 2009).

properties

IUPAC Name

1-(4-methylsulfonylphenoxy)-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O4S/c1-22(18,19)13-8-6-11(7-9-13)20-10-2-4-12(5-3-10)21-14(15,16)17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTXILSHMIAKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437780
Record name 1-(Methanesulfonyl)-4-[4-(trifluoromethoxy)phenoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene

CAS RN

286844-91-5
Record name 1-(Methanesulfonyl)-4-[4-(trifluoromethoxy)phenoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 1-fluoro-4-(methylsulfonyl)benzene (2.2 kg), KOH (906.3 g), 4-(trifluoromethoxy)phenol (2.364 kg) and DMSO (4.4 L) was heated to 90° C. and stirred until HPLC showed <0.5% starting material remained (about 10 hours). HPLC conditions: Zorbax SB-C8 4.6 mm×25 cm; mobile phase was a gradient of 70% water with 0.1% H3PO4/30% acetonitrile to 10% water with 0.1% H3PO4/90% acetonitrile over 15 minutes at a flow rate of 1.5 mL/min, followed by a five minute hold at 10/90; UV detection at 220 nM. Retention times: starting sulfone, 4.5 min; desired product, 7.8 min.
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Yield
89.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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